molecular formula C8H9F2NO2 B13612175 2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethanol

2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethanol

Cat. No.: B13612175
M. Wt: 189.16 g/mol
InChI Key: JOVXAHYGVFHMAC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H9F2NO2 It is characterized by the presence of two fluorine atoms, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluoropyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, alteration of cellular signaling pathways, and other biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position of the pyridine ring, combined with the difluoroethanol moiety, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2,2-difluoro-2-(2-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H9F2NO2/c1-13-7-4-6(2-3-11-7)8(9,10)5-12/h2-4,12H,5H2,1H3

InChI Key

JOVXAHYGVFHMAC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(CO)(F)F

Origin of Product

United States

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